molecular formula C9H12N2S2 B058573 N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide CAS No. 114570-98-8

N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide

Cat. No. B058573
CAS RN: 114570-98-8
M. Wt: 212.3 g/mol
InChI Key: JYUDMFKXKMDVOK-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thioamides, which have been extensively studied for their various biological activities.

Mechanism of Action

The exact mechanism of action of N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide is not fully understood. However, it is believed to act by inhibiting certain enzymes and proteins that are involved in various biological pathways. For example, it has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. It has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in various signaling pathways.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit viral replication, and inhibit the growth of various bacteria and fungi. In addition, it has also been shown to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide in lab experiments is its broad spectrum of biological activities. It can be used to study various biological pathways and its potential therapeutic applications. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound in the lab.

Future Directions

There are several future directions for the study of N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide. One area of interest is its potential use in the treatment of neurodegenerative disorders such as Alzheimer's disease. Further studies are needed to determine its efficacy and safety in animal models and human clinical trials. Another area of interest is its potential use as an antimicrobial agent. Further studies are needed to determine its effectiveness against various bacterial and fungal strains. Finally, further studies are needed to determine the exact mechanism of action of this compound and its potential use in various biological pathways.

Synthesis Methods

N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide can be synthesized by reacting 4-pyridinecarboxaldehyde with dimethylamine and thioacetic acid. This reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The resulting product is then purified by recrystallization to obtain the pure compound.

Scientific Research Applications

N,N-Dimethyl-2-(4-sulfanylidenepyridin-1-YL)ethanethioamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In addition, it has also been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.

properties

CAS RN

114570-98-8

Molecular Formula

C9H12N2S2

Molecular Weight

212.3 g/mol

IUPAC Name

N,N-dimethyl-2-(4-sulfanylidenepyridin-1-yl)ethanethioamide

InChI

InChI=1S/C9H12N2S2/c1-10(2)9(13)7-11-5-3-8(12)4-6-11/h3-6H,7H2,1-2H3

InChI Key

JYUDMFKXKMDVOK-UHFFFAOYSA-N

SMILES

CN(C)C(=S)CN1C=CC(=S)C=C1

Canonical SMILES

CN(C)C(=S)CN1C=CC(=S)C=C1

synonyms

1(4H)-Pyridineethanethioamide, N,N-dimethyl-4-thioxo-

Origin of Product

United States

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